

# 2-Phenylpyridine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: 2-Phenylpyridine

Cat. No.: B120327

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CAS Number: 1008-89-5 Molecular Formula: C<sub>11</sub>H<sub>9</sub>N Molecular Weight: 155.20 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

This guide provides an in-depth overview of **2-phenylpyridine**, a pivotal compound in modern chemistry, with a focus on its synthesis, applications, and reaction mechanisms. The information is tailored for researchers, scientists, and professionals in drug development.

## Physicochemical Data

The following table summarizes key physicochemical properties of **2-phenylpyridine**.

Property	Value	Reference
CAS Number	1008-89-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>9</sub> N	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a>
Molecular Weight	155.20 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Colorless or yellow liquid/oil	<a href="#">[6]</a> <a href="#">[7]</a>
Density	1.086 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[7]</a>
Boiling Point	268-270 °C	<a href="#">[2]</a> <a href="#">[7]</a>
Refractive Index (n <sub>20</sub> /D)	1.623	<a href="#">[2]</a>

## Synthesis Protocols

**2-Phenylpyridine** can be synthesized through various methods. Two common and effective protocols are detailed below.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of **2-phenylpyridine**, involving the reaction of a pyridine derivative with an organoboron compound, catalyzed by a palladium complex.<sup>[8][9]</sup> A general protocol is as follows:

Materials:

- 2-Bromopyridine (1.0 mmol, 1 equiv.)
- Phenylboronic acid (1.2 mmol, 1.2 equiv.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh<sub>3</sub>)<sub>4</sub>] (0.03 mmol, 3 mol%)
- Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) (2.0 mmol, 2 equiv.)
- Toluene (5 mL)
- Ethanol (2 mL)
- Water (2 mL)

Experimental Protocol:

- Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, establish an inert atmosphere using argon or nitrogen.
- Reagent Addition: Add 2-bromopyridine, phenylboronic acid, sodium carbonate, and the palladium catalyst to the flask.
- Solvent Addition: Introduce the solvent mixture of toluene, ethanol, and water.
- Reaction: Heat the mixture to 100°C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the 2-bromopyridine is fully consumed

(typically within 4-12 hours).

- **Workup:** After cooling the reaction to room temperature, dilute it with ethyl acetate (20 mL). Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
- **Drying and Concentration:** Dry the isolated organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and then remove the solvent under reduced pressure with a rotary evaporator.
- **Purification:** The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by vacuum distillation to obtain pure **2-phenylpyridine**.<sup>[2]</sup>

## Synthesis from Pyridine and Phenyllithium

An alternative synthesis route involves the reaction of pyridine with phenyllithium.<sup>[7]</sup>

Experimental Protocol:

- **Preparation of Phenyllithium:** In a three-necked flask under a dry nitrogen atmosphere, react lithium metal with bromobenzene in dry ether to prepare phenyllithium.
- **Reaction with Pyridine:** Slowly add a solution of dry pyridine in dry toluene to the phenyllithium solution.
- **Reflux:** Distill off the ether and heat the remaining mixture at 110°C for eight hours.
- **Quenching and Extraction:** Cool the reaction mixture and cautiously add water. Separate the toluene layer.
- **Drying and Distillation:** Dry the toluene layer with pulverized potassium hydroxide and then distill it. The fraction boiling up to 150°C at atmospheric pressure is removed, and the residue is distilled under vacuum to yield **2-phenylpyridine**.<sup>[5]</sup>

## Core Applications

**2-Phenylpyridine**'s unique structure makes it a valuable ligand in coordination chemistry, forming stable complexes with transition metals. This property is leveraged in several advanced

applications.

## Catalysis

**2-Phenylpyridine** is a key ligand in catalysis, particularly for cross-coupling reactions, C-H activation, polymerization, and asymmetric synthesis.<sup>[1]</sup> Its bidentate coordination to a metal center leads to robust and selective catalytic systems.<sup>[1]</sup> Palladium-catalyzed C-H functionalization at the ortho-position of **2-phenylpyridine** is a significant area of research with applications in the synthesis of pharmaceuticals, agrochemicals, and natural products.<sup>[4]</sup>

## Organic Light-Emitting Diodes (OLEDs)

**2-Phenylpyridine** and its derivatives are important precursors for highly fluorescent metal complexes, such as iridium(III) complexes, which are used as phosphorescent emitters in OLEDs.<sup>[7]</sup> The photophysical properties of these complexes can be tuned, for instance, by the fluorination of the **2-phenylpyridine** ligand.<sup>[7]</sup>

## Agrochemicals

Derivatives of **2-phenylpyridine** have been synthesized and shown to exhibit insecticidal activity against various pests.<sup>[3][10]</sup> For example, certain **2-phenylpyridine** derivatives containing N-phenylbenzamide moieties have demonstrated significant inhibition against *Mythimna separata*.<sup>[3][10]</sup>

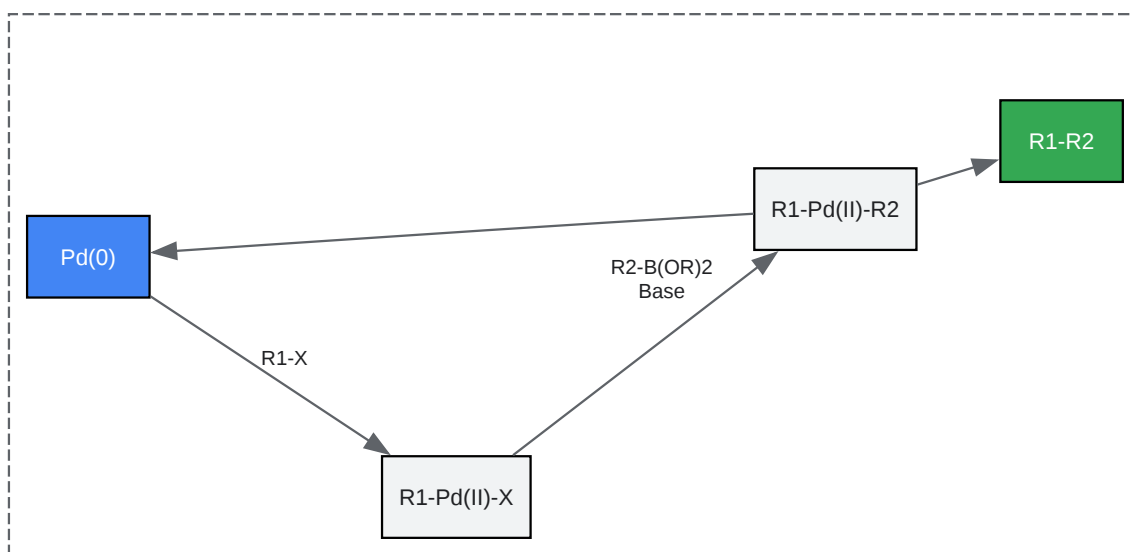
## Signaling Pathways and Reaction Mechanisms

Understanding the reaction mechanisms involving **2-phenylpyridine** is crucial for optimizing synthetic routes and developing new applications.

## Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

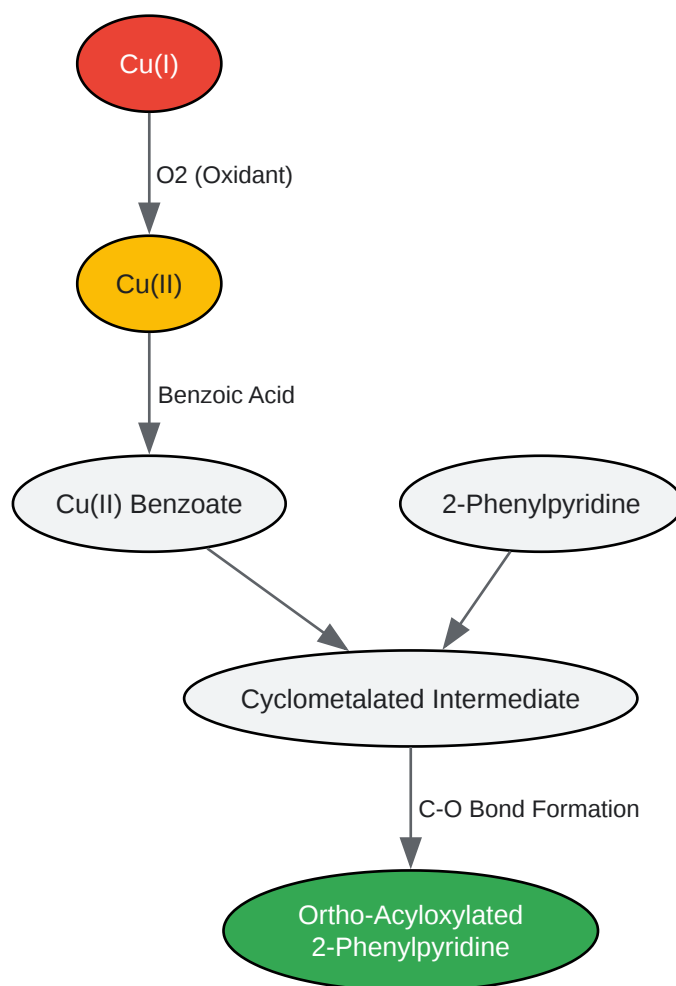
Reductive Elimination

Transmetalation  
( $R_2-B(OR)_2$ )Oxidative Addition  
( $R_1-X$ )[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Copper-Catalyzed C-H Acyloxylation

A plausible mechanism for the copper-catalyzed ortho-acyloxylation of **2-phenylpyridine** involves the oxidation of  $Cu(I)$  to  $Cu(II)$ , which then reacts with a carboxylic acid to form a cupric benzoate. This intermediate then proceeds through a C-H activation step to yield the final acyloxylated product.



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